Introduction: The Strategic Value of Trifunctional Scaffolds
Introduction: The Strategic Value of Trifunctional Scaffolds
An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Benzyloxy-Bromo-Fluorobenzene Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Halogenated aromatic compounds, particularly those featuring multiple, distinct reactive sites, offer a versatile platform for constructing complex molecular architectures. 1-(Benzyloxy)-2-bromo-4-fluorobenzene and its isomers are exemplary of such strategic intermediates. The unique arrangement of a benzyloxy protecting group, a reactive bromo-substituent, and a metabolically robust fluoro-substituent provides a powerful tool for synthetic chemists.
This technical guide offers a comprehensive exploration of this chemical entity, focusing on the well-documented isomer 4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS: 185346-79-6) as a representative model for this class of compounds. We will delve into its physicochemical properties, plausible synthetic pathways with mechanistic insights, key chemical transformations, and its applications as a precursor to novel therapeutics and advanced materials. The principles and protocols discussed herein are broadly applicable to its structural isomers, providing a foundational understanding for researchers in the field.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is the bedrock of its effective use in synthesis. While detailed spectroscopic data is not always available in public repositories, a profile can be constructed from supplier data and predictive analysis based on its structural motifs.[1][2]
Physicochemical Properties
The key identifiers and physical properties of 4-(Benzyloxy)-1-bromo-2-fluorobenzene are summarized below for rapid reference.[1]
| Property | Value | Source(s) |
| CAS Number | 185346-79-6 | [1][3][4] |
| Molecular Formula | C₁₃H₁₀BrFO | [1][4][5] |
| Molecular Weight | 281.12 g/mol | [1][2][5] |
| IUPAC Name | 1-Bromo-2-fluoro-4-(phenylmethoxy)benzene | [1] |
| Appearance | White to off-white solid | [1][2][4] |
| Melting Point | 31.0 - 37.0 °C | [1][2][4] |
| Purity | ≥97.5% | [2][4] |
Spectroscopic Characterization (Expected)
Unambiguous structural confirmation is critical. While specific spectra must be acquired by the end-user, the expected data based on the structure are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display characteristic signals for the aromatic protons on both the fluorobromophenyl and benzyl rings.[2] A key diagnostic signal would be a singlet for the benzylic methylene (-CH₂-) protons, typically appearing around 5.0-5.2 ppm.[2][6]
-
¹³C NMR Spectroscopy : The carbon spectrum should reveal 13 distinct signals. The chemical shifts of the carbons on the substituted phenyl ring will be significantly influenced by the electronic effects of the three different substituents (benzyloxy, bromo, fluoro).[2][6]
-
Mass Spectrometry (MS) : The mass spectrum is expected to exhibit a distinctive molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation would likely involve the cleavage of the benzyl group, leading to a prominent fragment ion.[2][6]
Synthesis: A Strategic Two-Step Approach
The most common and logical synthesis of this scaffold involves a two-step process: a Williamson ether synthesis to install the benzyloxy protecting group, followed by a regioselective electrophilic bromination.[7] This route is efficient and allows for control over the final substitution pattern.
Plausible Synthetic Workflow
Caption: A generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is designed for high regioselectivity. The Williamson ether synthesis is a robust method for forming the ether linkage. For the second step, N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is often more selective and easier to handle than molecular bromine, minimizing over-bromination side products.[7] The benzyloxy group is a strong ortho-, para-director; since the para position is blocked by the fluorine, bromination is directed to the ortho position.[7]
Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene [7][8]
-
To a solution of 4-fluorophenol (1.0 eq.) in an anhydrous polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench by pouring it into cold water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 4-(Benzyloxy)-1-bromo-2-fluorobenzene [7][8]
-
Dissolve the 1-(benzyloxy)-4-fluorobenzene (1.0 eq.) from Step 1 in a suitable solvent like acetonitrile (CH₃CN) or carbon tetrachloride (CCl₄) in a flask protected from light.
-
Add N-bromosuccinimide (NBS, 1.05 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) or recrystallization to yield the final product as a white solid.
Chemical Reactivity: A Hub for Cross-Coupling
The synthetic utility of 1-(benzyloxy)-2-bromo-4-fluorobenzene is dominated by the reactivity of the carbon-bromine bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the highly stable C-F bond.[9] This chemoselectivity is a powerful feature, allowing for precise modification at the bromine-substituted position while retaining the fluorine atom, which is often desirable for modulating the pharmacokinetic properties of a final drug candidate.[1][9]
Key Reaction 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds, particularly in the creation of biaryl structures common in pharmaceuticals.[10][11] This compound is an excellent substrate for coupling with a wide range of aryl- and heteroarylboronic acids.[10]
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling [9][10]
-
To a flame-dried Schlenk flask, add 4-(benzyloxy)-1-bromo-2-fluorobenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Reaction 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the synthesis of aryl amines which are ubiquitous in biologically active molecules.[12][13] This reaction allows for the coupling of the bromo-substituted scaffold with a diverse range of primary and secondary amines.[12][14]
Catalytic Cycle:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[12][15]
Detailed Experimental Protocol: Buchwald-Hartwig Amination [12]
-
To an oven-dried Schlenk flask, add 4-(benzyloxy)-1-bromo-2-fluorobenzene (1.0 eq.), the desired amine (1.2 eq.), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 eq.).
-
Seal the flask and purge with an inert gas (e.g., argon) for 15 minutes.
-
Under positive argon pressure, add the palladium source (e.g., Pd(OAc)₂, 1 mol%) and an anhydrous solvent such as toluene or dioxane.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery and Materials Science
While 1-(benzyloxy)-2-bromo-4-fluorobenzene itself is not documented as a biologically active agent, its value lies in its role as a versatile intermediate.[1]
-
Medicinal Chemistry : The biaryl and aryl amine scaffolds produced from this intermediate are central to many drug discovery programs. The fluorine atom is often incorporated to improve metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][10] The benzyloxy group serves as a protecting group for a phenol, which itself is a key pharmacophoric feature in many drugs and can be revealed in a late-stage deprotection step.[10]
-
Materials Science : Fluorinated biaryl structures derived from this building block can serve as precursors to advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1]
Safety and Handling
-
Primary Hazards : The compound is expected to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[16]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Standard PPE, including chemical safety goggles, a lab coat, and nitrile gloves, is mandatory.[16]
-
Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[16]
-
Spills and Disposal : In case of a small spill, absorb the material with an inert substance (e.g., vermiculite) and place it in a sealed container for disposal.[17] All waste must be treated as hazardous and disposed of according to institutional and local regulations.[16]
Conclusion
1-(Benzyloxy)-2-bromo-4-fluorobenzene and its isomers are highly valuable and reactive intermediates in organic synthesis. The trifunctional nature of the scaffold, characterized by the chemoselective reactivity of the C-Br bond, provides a reliable and strategic platform for accessing complex molecular targets. Its utility in palladium-catalyzed cross-coupling reactions makes it a key building block for the synthesis of diverse biaryl and aryl amine structures, which are of significant interest in the pharmaceutical and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its full synthetic potential.
References
- A Comparative Guide to the Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Its Equivalents. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/a-comparative-guide-to-the-synthesis-of-4-benzyloxy-2-bromo-1-fluorobenzene-and-its-equivalents]
- 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-(Benzyloxy)-4-bromo-2-fluorobenzene]
- 1-(Benzyloxy)-4-Bromo-2-Fluoro-3-Methoxybenzene. Parchem. [URL: https://www.parchem.com/chemical-supplier-distributor/1-(Benzyloxy)-4-Bromo-2-Fluoro-3-Methoxybenzene-1228957-07-0.aspx]
- A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. Benchchem. [URL: https://www.benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/application-notes-and-protocols-buchwald-hartwig-amination-of-4-benzyloxy-2-bromo-1-fluorobenzene]
- A Comparative Guide to Alternative Reagents for 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/a-comparative-guide-to-alternative-reagents-for-4-benzyloxy-2-bromo-1-fluorobenzene-in-cross-coupling-reactions]
- Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/synthesis-of-4-benzyloxy-2-bromo-1-fluorobenzene]
- A Comparative Guide to the Reactivity of 4- (Benzyloxy)-2-bromo-1-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/a-comparative-guide-to-the-reactivity-of-4-benzyloxy-2-bromo-1-fluorobenzene-and-4-bromo-1-fluoro-2-methoxybenzene]
- 4-(Benzyloxy)-1-bromo-2-fluorobenzene - CAS:185346-79-6. Sunway Pharm Ltd. [URL: https://www.sunwaypharm.com/Products/185346-79-6.html]
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/application-notes-and-protocols-suzuki-coupling-reaction-with-4-benzyloxy-2-bromo-1-fluorobenzene]
- 4-(Benzyloxy)-1-bromo-2-fluorobenzene. CymitQuimica. [URL: https://www.cymitquimica.com/en/4-benzyloxy-1-bromo-2-fluorobenzene-in-da00aaz7]
- 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 25 g. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/spectroscopic-data-comparison-4-benzyloxy-2-bromo-1-fluorobenzene-and-structural-analogs]
- A Comparative Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/B1288525/technical-center/a-comparative-guide-to-the-synthesis-of-2-benzyloxy-4-bromo-1-fluorobenzene]
- An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/an-in-depth-technical-guide-to-the-chemical-properties-of-4-benzyloxy-2-bromo-1-fluorobenzene]
- SAFETY DATA SHEET for 1-Bromo-4-fluorobenzene. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107380050]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. Benchchem. [URL: https://www.benchchem.
- 1-BROMO-4-FLUOROBENZENE. Sdfine. [URL: https://www.sdfine.com/images/msds/2141.pdf]
- Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/reactivity-of-4-benzyloxy-2-bromo-1-fluorobenzene]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nro-chem.com/synthesis/suzuki-coupling/]
- Technical Support Center: Suzuki Coupling of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/suzuki-coupling-of-4-benzyloxy-2-bromo-1-fluorobenzene]
- Technical Support Center: Handling and Disposal of 4-(Benzyloxy)-2-bromo-1-fluorobenzene Waste. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/handling-and-disposal-of-4-benzyloxy-2-bromo-1-fluorobenzene-waste]
- 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20129]
- 1-Bromo-4-fluorobenzene. Wikipedia. [URL: https://en.wikipedia.org/wiki/1-Bromo-4-fluorobenzene]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/application-notes-and-protocols-for-the-characterization-of-4-benzyloxy-2-bromo-1-fluorobenzene]
- Supporting Information for an article. The Royal Society of Chemistry. [URL: https://www.rsc.
- 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0134]
- Physical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/b1288525/technical-center/physical-properties-of-4-benzyloxy-2-bromo-1-fluorobenzene]
- Application Notes and Protocols: 2-(Benzyloxy)-4-bromo-1-fluorobenzene as a Pharmaceutical Intermediate. Benchchem. [URL: https://www.benchchem.
- Applications of 1-Bromo-4-chloro-2-fluorobenzene in Pharmaceutical Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/applications-of-1-bromo-4-chloro-2-fluorobenzene-in-pharmaceutical-synthesis.html]
- An In-depth Technical Guide to 2-(Benzyloxy)-4-bromo-1-fluorobenzene. Benchchem. [URL: https://www.benchchem.com/product/B1288525/technical-center/an-in-depth-technical-guide-to-2-benzyloxy-4-bromo-1-fluorobenzene]
- Supplementary Information for an article. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-291-S1.pdf]
- CAS 133057-82-6 1-(Benzyloxy)-4-bromo-2-fluorobenzene. BOC Sciences. [URL: https://www.bocsci.com/product/1-benzyloxy-4-bromo-2-fluorobenzene-cas-133057-82-6-403429.html]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Benzyloxy)-1-bromo-2-fluorobenzene - CAS:185346-79-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-(Benzyloxy)-1-bromo-2-fluorobenzene | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
